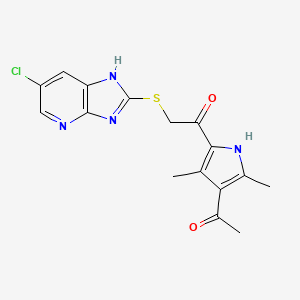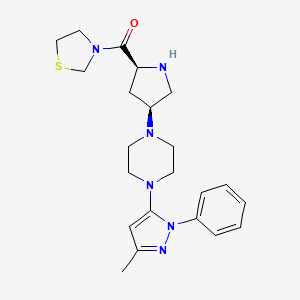
Thiodigalactoside
描述
Thiodigalactoside is a disaccharide compound belonging to the class of thioglycosides. It consists of two galactose molecules linked through a sulfur atom, forming a unique S-glycosidic bond. This compound is known for its ability to bind to galectin proteins, particularly galectin-1 and galectin-3, which are involved in various biological processes, including cell-cell adhesion, immune response modulation, and cancer progression .
准备方法
Synthetic Routes and Reaction Conditions: Thiodigalactoside can be synthesized through a high-yielding synthetic route involving the reaction of galactose derivatives with thiol-containing compounds. One common method involves the use of galactose pentaacetate and thiourea, followed by deacetylation to yield this compound . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The final product undergoes rigorous purification steps, including crystallization and chromatography, to meet industry standards for pharmaceutical and research applications.
化学反应分析
Types of Reactions: Thiodigalactoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The sulfur atom in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl and acyl this compound derivatives.
科学研究应用
Thiodigalactoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound is employed in studies of carbohydrate-protein interactions, particularly with galectins.
Industry: this compound is used in the development of diagnostic tools and as a research reagent in various biochemical assays.
作用机制
Thiodigalactoside exerts its effects primarily through binding to galectin proteins. By interacting with the carbohydrate recognition domains of galectins, this compound inhibits their ability to mediate cell-cell adhesion and immune modulation. This inhibition can lead to reduced tumor growth, angiogenesis, and immune evasion in cancer cells . The molecular targets include galectin-1 and galectin-3, which play crucial roles in these processes.
相似化合物的比较
Lactose: A disaccharide consisting of glucose and galactose, commonly found in milk.
LacNAc (N-acetyllactosamine): A disaccharide composed of galactose and N-acetylglucosamine, involved in glycoprotein synthesis.
Thiomaltose: A thioglycoside similar to thiodigalactoside but derived from maltose.
Uniqueness of this compound: this compound is unique due to its sulfur-containing glycosidic bond, which imparts distinct chemical properties and biological activities. Unlike lactose and LacNAc, this compound’s ability to inhibit galectin functions makes it a valuable tool in cancer research and potential therapeutic applications .
属性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYBMOFPMXDRQ-ZFDCCPEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80441-61-8, 51555-87-4 | |
| Record name | Thiodigalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiodigalactoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















